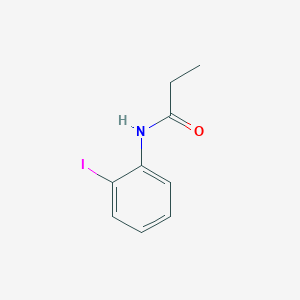
4-bromo-N-(2-ethyl-6-methylphenyl)-3,5-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(2-ethyl-6-methylphenyl)-3,5-dimethoxybenzamide, also known as Bromo-DragonFLY, is a potent psychedelic drug that belongs to the phenethylamine family. It was first synthesized in 1998 by a team of researchers at Purdue University led by David E. Nichols. Bromo-DragonFLY is a highly potent agonist for the 5-HT2A serotonin receptor and has been found to produce long-lasting and intense psychedelic effects in humans.
Wirkmechanismus
4-bromo-N-(2-ethyl-6-methylphenyl)-3,5-dimethoxybenzamideFLY is a potent agonist for the 5-HT2A serotonin receptor, which is responsible for mediating the effects of serotonin in the brain. It has been found to produce long-lasting and intense psychedelic effects by binding to this receptor and activating downstream signaling pathways that alter the function of neurons in the brain.
Biochemical and Physiological Effects
4-bromo-N-(2-ethyl-6-methylphenyl)-3,5-dimethoxybenzamideFLY produces a range of biochemical and physiological effects in the brain and body. It has been found to increase the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are responsible for regulating mood, cognition, and behavior. It also alters the activity of various brain regions, including the prefrontal cortex, which is involved in executive function and decision-making.
Vorteile Und Einschränkungen Für Laborexperimente
4-bromo-N-(2-ethyl-6-methylphenyl)-3,5-dimethoxybenzamideFLY has several advantages for use in lab experiments. It is a highly potent and selective agonist for the 5-HT2A serotonin receptor, which makes it a useful tool for studying the role of this receptor in the brain. It also produces long-lasting and intense psychedelic effects, which can be used to study the neural correlates of altered states of consciousness.
However, there are also several limitations to the use of 4-bromo-N-(2-ethyl-6-methylphenyl)-3,5-dimethoxybenzamideFLY in lab experiments. It is a highly potent and potentially dangerous drug, with a narrow therapeutic index and a high risk of toxicity. It also produces long-lasting effects, which can make it difficult to study the acute effects of the drug.
Zukünftige Richtungen
There are several future directions for research on 4-bromo-N-(2-ethyl-6-methylphenyl)-3,5-dimethoxybenzamideFLY and its effects on the brain. One area of interest is the development of new drugs that target the 5-HT2A serotonin receptor and produce similar effects to 4-bromo-N-(2-ethyl-6-methylphenyl)-3,5-dimethoxybenzamideFLY, but with a lower risk of toxicity. Another area of interest is the use of 4-bromo-N-(2-ethyl-6-methylphenyl)-3,5-dimethoxybenzamideFLY as a tool for studying the neural correlates of altered states of consciousness, such as meditation and lucid dreaming. Finally, there is a need for further research on the long-term effects of 4-bromo-N-(2-ethyl-6-methylphenyl)-3,5-dimethoxybenzamideFLY on the brain and body, as well as its potential therapeutic applications.
Synthesemethoden
The synthesis of 4-bromo-N-(2-ethyl-6-methylphenyl)-3,5-dimethoxybenzamideFLY involves several steps, including the reaction of 2,6-dimethoxyphenol with ethyl iodide to form 2-ethyl-6-methoxyphenol. This compound is then reacted with 3,5-dimethoxybenzoyl chloride in the presence of a base to form 4-bromo-N-(2-ethyl-6-methylphenyl)-3,5-dimethoxybenzamide. The final product is purified using various techniques, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(2-ethyl-6-methylphenyl)-3,5-dimethoxybenzamideFLY has been used extensively in scientific research to study the mechanism of action of psychedelic drugs and their effects on the brain. It has been found to produce profound changes in perception, cognition, and mood, and has been used to study the neural correlates of consciousness and altered states of consciousness.
Eigenschaften
Produktname |
4-bromo-N-(2-ethyl-6-methylphenyl)-3,5-dimethoxybenzamide |
|---|---|
Molekularformel |
C18H20BrNO3 |
Molekulargewicht |
378.3 g/mol |
IUPAC-Name |
4-bromo-N-(2-ethyl-6-methylphenyl)-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C18H20BrNO3/c1-5-12-8-6-7-11(2)17(12)20-18(21)13-9-14(22-3)16(19)15(10-13)23-4/h6-10H,5H2,1-4H3,(H,20,21) |
InChI-Schlüssel |
LBPAPBOCKBIRKK-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC(=C(C(=C2)OC)Br)OC)C |
Kanonische SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC(=C(C(=C2)OC)Br)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B253132.png)

![2-phenyl-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B253134.png)

![N-[3-(4-morpholinyl)propyl]-2-pyridinecarboxamide](/img/structure/B253137.png)
![Ethyl 2-{[(4-isopropylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B253138.png)

![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-4-chlorobenzamide](/img/structure/B253146.png)

